![molecular formula C9H16O2 B2370823 1-Oxaspiro[4.5]decan-3-ol CAS No. 29839-61-0](/img/structure/B2370823.png)

1-Oxaspiro[4.5]decan-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Oxaspiro[4.5]decan-3-ol is a chemical compound with the CAS Number: 29839-61-0 . It has a molecular weight of 156.22 . The IUPAC name for this compound is 1-oxaspiro[4.5]decan-3-ol . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .

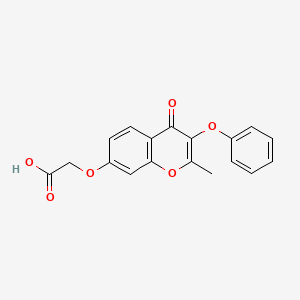

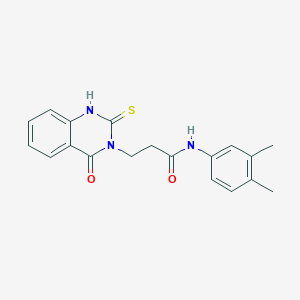

Molecular Structure Analysis

The InChI code for 1-Oxaspiro[4.5]decan-3-ol is 1S/C9H16O2/c10-8-6-9(11-7-8)4-2-1-3-5-9/h8,10H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

1-Oxaspiro[4.5]decan-3-ol is a liquid at room temperature . It has a molecular weight of 156.22 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthetic Approaches and Biological Activities :

- Compounds like 1-oxa-6-azaspiro[4.5]decane are core structures in natural and synthetic products with significant biological activities. Their complex structures present challenges and opportunities for chemical synthesis (Sinibaldi & Canet, 2008).

Potential in Neuroprotection and Memory Improvement :

- A study on 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives found these compounds to have inhibitory effects on Ca-uptake into cerebrocortical synaptosomes and protective actions against brain edema and memory deficits in rats (Tóth et al., 1997).

Applications in Chemical Synthesis and Structural Analysis :

- Research on 2-Oxo-3-phenyl, 1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate explored its synthesis and crystal structure, providing insights into its molecular structure with potential applications in organic chemistry (Wang et al., 2011).

Antiviral Research :

- A series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives were synthesized and evaluated for their anti-coronavirus activity, highlighting the potential of these compounds in antiviral drug development (Apaydın et al., 2019).

Antitumor Activity :

- A study on novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives showed moderate to potent activity against various human cancer cell lines, suggesting their potential in cancer treatment (Yang et al., 2019).

Safety and Hazards

The safety information for 1-Oxaspiro[4.5]decan-3-ol indicates that it has the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation”, respectively . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Mécanisme D'action

Target of Action

1-Oxaspiro[4.5]decan-3-ol, also known as Oliceridine, is a novel mu-opioid receptor (MOR) agonist . The mu-opioid receptor is a G protein-coupled receptor (GPCR) that is expressed extensively in the central nervous system . It plays a crucial role in mediating the analgesic effects of opioids.

Mode of Action

Oliceridine selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to traditional opioids like morphine and fentanyl . This selective activation is believed to result in therapeutic analgesic effects with reduced adverse effects .

Biochemical Pathways

The activation of the mu-opioid receptor by Oliceridine leads to the inhibition of adenylate cyclase, decreasing the concentration of cyclic adenosine monophosphate (cAMP) within the cell . This results in the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels . The net effect is cellular hyperpolarization and inhibition of neural activity .

Result of Action

The selective activation of the G protein pathway over the β-arrestin pathway by Oliceridine is believed to result in the therapeutic analgesic effects of opioids with reduced adverse effects . This includes less risk of respiratory depression, constipation, and dependence, which are common side effects of traditional opioids .

Propriétés

IUPAC Name |

1-oxaspiro[4.5]decan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c10-8-6-9(11-7-8)4-2-1-3-5-9/h8,10H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNSZCNWYDKPMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxaspiro[4.5]decan-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370740.png)

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2370743.png)

![2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2370746.png)

![2-[(2-Hydroxyethyl)amino]propanenitrile](/img/structure/B2370748.png)

![2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2370751.png)

![2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2370755.png)

![Methyl 1-{[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2370763.png)